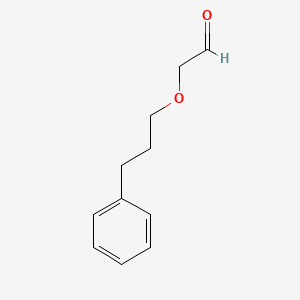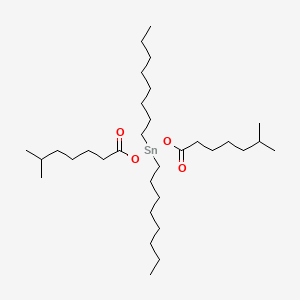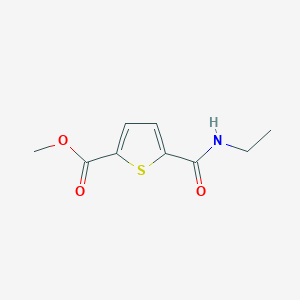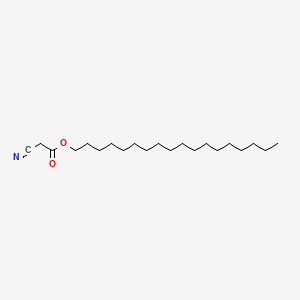
Octadecyl cyanoacetate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Octadecyl cyanoacetate is an organic compound that belongs to the class of cyanoacetates. It is characterized by the presence of an octadecyl group attached to the cyanoacetate moiety. This compound is known for its applications in various fields, including chemistry, biology, and industry, due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of octadecyl cyanoacetate typically involves the reaction of octadecyl alcohol with cyanoacetic acid or its derivatives. One common method is the esterification of cyanoacetic acid with octadecyl alcohol in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid. The reaction is usually carried out under reflux conditions to ensure complete conversion.
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow processes to enhance efficiency and yield. The use of advanced catalytic systems and optimized reaction conditions can further improve the scalability of the synthesis.
Análisis De Reacciones Químicas
Types of Reactions
Octadecyl cyanoacetate can undergo various chemical reactions, including:
Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield cyanoacetic acid and octadecyl alcohol.
Substitution: The cyano group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Condensation: The active methylene group in cyanoacetates can undergo condensation reactions with aldehydes or ketones to form β-keto esters.
Common Reagents and Conditions
Hydrolysis: Acidic or basic aqueous solutions.
Substitution: Nucleophiles such as amines or thiols.
Condensation: Aldehydes or ketones in the presence of a base such as sodium ethoxide.
Major Products Formed
Hydrolysis: Cyanoacetic acid and octadecyl alcohol.
Substitution: Various substituted cyanoacetates.
Condensation: β-keto esters.
Aplicaciones Científicas De Investigación
Octadecyl cyanoacetate has a wide range of applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Employed in the preparation of bioactive compounds and as a reagent in biochemical assays.
Medicine: Investigated for its potential use in drug delivery systems and as a precursor for pharmaceutical compounds.
Industry: Utilized in the production of specialty chemicals, coatings, and adhesives.
Mecanismo De Acción
The mechanism of action of octadecyl cyanoacetate is largely dependent on its chemical structure. The cyano group can act as an electron-withdrawing group, influencing the reactivity of the compound. The ester moiety can undergo hydrolysis, releasing cyanoacetic acid, which can participate in various biochemical pathways. The octadecyl group imparts hydrophobic properties, making the compound useful in applications requiring amphiphilic characteristics.
Comparación Con Compuestos Similares
Similar Compounds
- Methyl cyanoacetate
- Ethyl cyanoacetate
- Butyl cyanoacetate
Comparison
Octadecyl cyanoacetate is unique due to its long alkyl chain, which imparts distinct hydrophobic properties compared to shorter-chain cyanoacetates like methyl, ethyl, and butyl cyanoacetate. This makes it particularly useful in applications requiring amphiphilic characteristics, such as in surfactants and emulsifiers.
Propiedades
Número CAS |
71888-58-9 |
|---|---|
Fórmula molecular |
C21H39NO2 |
Peso molecular |
337.5 g/mol |
Nombre IUPAC |
octadecyl 2-cyanoacetate |
InChI |
InChI=1S/C21H39NO2/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-20-24-21(23)18-19-22/h2-18,20H2,1H3 |
Clave InChI |
NNBNVJGHIBGDAW-UHFFFAOYSA-N |
SMILES canónico |
CCCCCCCCCCCCCCCCCCOC(=O)CC#N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


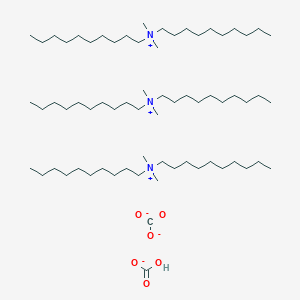
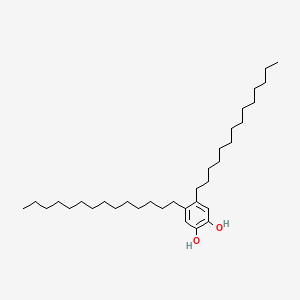
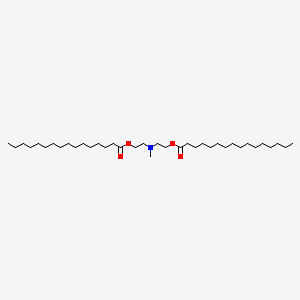
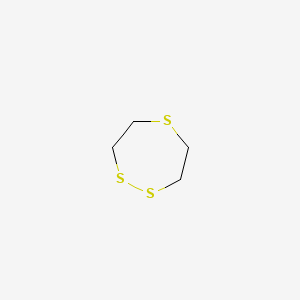
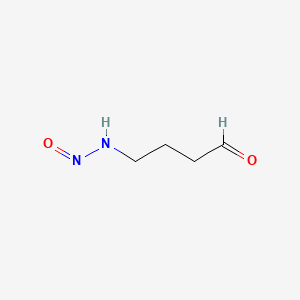

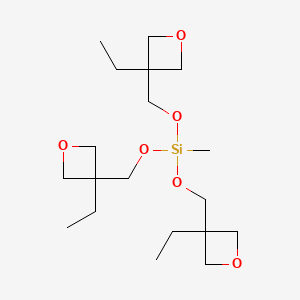
![3-[(Methylamino)methyl]imidazo[1,5-a]pyridine-1-carboxylic acid](/img/structure/B15176201.png)
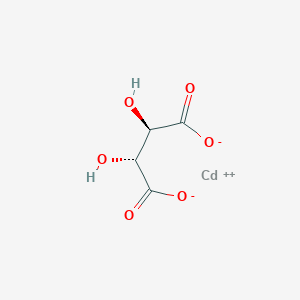
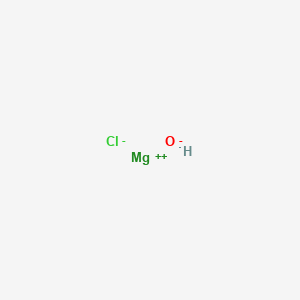
![Tert-butyl 4-[[2-(azetidin-1-yl)-4-chlorophenyl]methyl]piperazine-1-carboxylate](/img/structure/B15176229.png)
